molecular formula C12H13Br2NO2 B1624959 2,2-dibromo-1-(4-morpholinophenyl)ethanone CAS No. 210832-82-9

2,2-dibromo-1-(4-morpholinophenyl)ethanone

Cat. No.: B1624959
CAS No.: 210832-82-9
M. Wt: 363.04 g/mol
InChI Key: QXPUJNSXXOICAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dibromo-1-(4-morpholinophenyl)ethanone is a halogenated acetophenone derivative featuring a morpholine-substituted aromatic ring. The morpholine group imparts electron-donating properties due to its nitrogen-oxygen heterocycle, influencing reactivity and stability compared to other aryl-substituted dibromoethanones. This compound is likely utilized as a precursor in pharmaceuticals or agrochemicals, similar to its structural analogs .

Properties

IUPAC Name

2,2-dibromo-1-(4-morpholin-4-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO2/c13-12(14)11(16)9-1-3-10(4-2-9)15-5-7-17-8-6-15/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPUJNSXXOICAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00436800
Record name Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210832-82-9
Record name Ethanone, 2,2-dibromo-1-[4-(4-morpholinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00436800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-1-(4-morpholinophenyl)ethanone typically involves the bromination of 3-chloro-4-hydroxy-acetophenone with dioxane dibromide in a dioxane-ethyl ether mixture at room temperature . This method ensures selective bromination, resulting in the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-dibromo-1-(4-morpholinophenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH⁻) or amines (NH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-dibromo-1-(4-morpholinophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its structural similarity to methylphenidate.

    Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.

    Industry: Utilized in the production of various chemical products and as an intermediate in pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of 2,2-dibromo-1-(4-morpholinophenyl)ethanone involves its interaction with molecular targets in the central nervous system. It is believed to exert its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to that of methylphenidate, which is used to treat ADHD.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Influence

Compound Name Substituent on Phenyl Ring Electron Effects Melting Point (°C) Key References
2,2-Dibromo-1-(4-morpholinophenyl)ethanone 4-Morpholine Strong electron-donating Not reported Inferred
2,2-Dibromo-1-(4-methoxyphenyl)ethanone (5b) 4-Methoxy Moderate electron-donating 86–88
2,2-Dibromo-1-(4-chlorophenyl)ethanone 4-Chloro Weak electron-withdrawing Not reported
2,2-Dibromo-1-(4-fluorophenyl)ethanone 4-Fluoro Weak electron-withdrawing Not reported
2,2-Dibromo-1-(3-nitrophenyl)ethanone (4j) 3-Nitro Strong electron-withdrawing 55–56

Analysis :

  • Electron-Donating Groups (e.g., morpholine, methoxy) : Enhance stability of the ketone intermediate and direct electrophilic substitution to specific positions. For example, 5b (4-methoxy) shows a higher melting point (86–88°C) compared to nitro-substituted 4j (55–56°C), reflecting stronger intermolecular forces in electron-rich analogs .
  • Electron-Withdrawing Groups (e.g., nitro, halogen): Increase electrophilicity of the carbonyl carbon, facilitating nucleophilic attacks. The 3-nitro derivative (4j) has a notably lower melting point, likely due to reduced crystal packing efficiency .

Table 2: Bromination Strategies for Dibromoethanones

Compound Name Bromination Reagent Catalyst/Solvent Yield Key Observations References
2,2-Dibromo-1-(4-methoxyphenyl)ethanone NBS CoFe2O4-SiO2-SO3H nanocomposite 87% Magnetic catalyst, recyclable
2,2-Dibromo-1-(3-bromophenyl)ethanone (4i) NBS [BMIM(SO3H)][OTf] (ionic liquid) 84% Ionic liquid enables mild conditions
2,2-Dibromo-1-(4-chlorophenyl)ethanone Br₂ Ethyl acetate/CuBr₂ 56–82% Cupric bromide promotes regioselectivity

Analysis :

  • N-Halosuccinimide (NXS) Reagents : NBS (N-bromosuccinimide) is widely used for controlled bromination. For example, in ionic liquid media, NBS achieves high yields (84–87%) under mild conditions .
  • Catalyst Influence : Magnetic catalysts (e.g., CoFe2O4-SiO2-SO3H) enhance recyclability, while CuBr₂ improves regioselectivity in halogenated solvents .

Spectral and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons

Compound Name $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) Crystal System (Space Group) References
2,2-Dibromo-1-(4-methoxyphenyl)ethanone (5b) 8.06 (d, J=9.3 Hz, 2H), 3.88 (s, 3H) 184.5 (C=O), 164.4 (C-O) Not reported
2,2-Dibromo-1-(3-bromophenyl)ethanone (4i) 8.20 (m, 1H), 7.37 (m, 1H) 184.7 (C=O), 137.3 (C-Br) Not reported
2,2-Dibromo-1-(4-fluoro-2-phenoxyphenyl)ethanone 7.97 (d, J=7.9 Hz, 2H), 6.96 (d, J=9 Hz, 2H) 184.5 (C=O), 164.4 (C-F) Monoclinic (P2₁/c)

Analysis :

  • Aromatic Proton Signals : Electron-donating groups (e.g., 4-methoxy in 5b) deshield aromatic protons, resulting in downfield shifts (δ 8.06) compared to electron-withdrawing substituents .
  • Crystallography: The 4-fluoro-2-phenoxy derivative crystallizes in a monoclinic system with a dihedral angle of 73.22° between phenyl rings, indicating steric effects from bulkier substituents .

Analysis :

  • Pharmaceutical Intermediates: Morpholine-substituted dibromoethanones are pivotal in synthesizing pyrimidin-2-amines, which exhibit broad-spectrum microbial activity .

Biological Activity

2,2-Dibromo-1-(4-morpholinophenyl)ethanone, with the CAS number 210832-82-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C11H12Br2N2O
  • Molecular Weight : 343.03 g/mol
  • Structure : The compound features a dibromo substituent and a morpholine ring attached to a phenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structure allows for:

  • Lipophilicity : The dibromo and morpholine groups enhance membrane permeability, facilitating cellular uptake.
  • Reactivity : The carbonyl group can participate in nucleophilic attacks, influencing enzyme activity and protein interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Organism TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cytotoxicity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In particular, it shows promise as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF720
A54910

Case Studies

  • Anticancer Potential : A study investigated the effects of this compound on breast cancer cells (MCF7). The results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The findings suggested that treatment with this compound resulted in significant bacterial cell death and disruption of cell membrane integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dibromo-1-(4-morpholinophenyl)ethanone
Reactant of Route 2
2,2-dibromo-1-(4-morpholinophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.